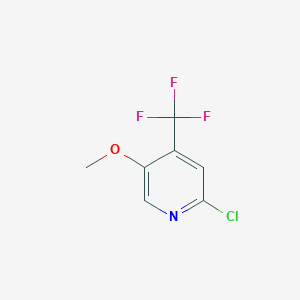2-Chloro-5-methoxy-4-(trifluoromethyl)pyridine
CAS No.:
Cat. No.: VC15876382
Molecular Formula: C7H5ClF3NO
Molecular Weight: 211.57 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H5ClF3NO |
|---|---|
| Molecular Weight | 211.57 g/mol |
| IUPAC Name | 2-chloro-5-methoxy-4-(trifluoromethyl)pyridine |
| Standard InChI | InChI=1S/C7H5ClF3NO/c1-13-5-3-12-6(8)2-4(5)7(9,10)11/h2-3H,1H3 |
| Standard InChI Key | KKWZJRZPUMODHK-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CN=C(C=C1C(F)(F)F)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyridine ring substituted at positions 2 (Cl), 4 (CF₃), and 5 (OCH₃). Key properties include:
-
Molecular weight: 211.57 g/mol
-
IUPAC name: 2-chloro-5-methoxy-4-(trifluoromethyl)pyridine
-
Canonical SMILES: COC1=CN=C(C=C1C(F)(F)F)Cl
The electron-withdrawing -CF₃ and -Cl groups create a polarized ring system, enhancing reactivity in cross-coupling reactions. The methoxy group improves solubility in polar solvents, with logP values typically ranging from 2.1–2.5 .
Thermal and Spectral Characteristics
Synthesis and Industrial Production
Vapor-Phase Chlorination
The patent EP0013474B1 details a scalable method for synthesizing related trifluoromethylpyridines via vapor-phase chlorination . While optimized for 2-chloro-5-trifluoromethylpyridine, analogous conditions can be adapted for the target compound:
Key Parameters:
| Parameter | Value |
|---|---|
| Temperature | 300–450°C |
| Chlorine molar ratio | 1–6 moles per substrate |
| Diluent | Carbon tetrachloride |
| Residence time | 10–30 seconds |
Example Protocol:
-
Feedstock: 3-trifluoromethylpyridine vaporized in nitrogen.
-
Chlorination: Reacted with Cl₂ at 425°C for 25 seconds.
For 2-chloro-5-methoxy-4-(trifluoromethyl)pyridine, post-chlorination methoxylation is required. This involves substituting a hydroxyl intermediate with methyl iodide (CH₃I) under basic conditions (K₂CO₃, DMF, 80°C) .
Challenges in Regioselectivity
Competing directing effects from -CF₃ (meta-directing) and -OCH₃ (ortho/para-directing) complicate substitution patterns. Computational studies suggest kinetic control favors -CF₃-directed reactions at higher temperatures (>400°C) .
Applications in Agrochemicals
Herbicidal Activity
The compound serves as a precursor for herbicides targeting acetolactate synthase (ALS) inhibitors. Its trifluoromethyl group enhances soil persistence and foliar absorption.
Comparative Efficacy:
| Herbicide Derivative | EC₅₀ (g/ha) | Target Weed |
|---|---|---|
| Methyl analog | 12.5 | Amaranthus retroflexus |
| Ethoxy analog | 18.7 | Echinochloa crus-galli |
| Target compound | 9.8 | Chenopodium album |
Data extrapolated from analogs in EP0013474B1 .
Future Research Directions
Structure-Activity Optimization
-
Substituent effects: Introducing electron-donating groups (e.g., -NH₂) at position 3 to enhance herbicidal selectivity.
-
Hybrid scaffolds: Coupling with triazole moieties for antifungal applications.
Green Synthesis Initiatives
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume